3-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids. This compound features a fluorine atom attached to the phenyl ring, which is connected to the pyrrole ring at the third position. The presence of the fluorine atom can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the carbon-carbon bond between the pyrrole and the fluorophenyl group . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products Formed
Oxidation: Pyrrole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
- 3-(2-fluorophenyl)-1H-pyrrole-2-carboxylic acid
- 3-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid
Uniqueness
The unique positioning of the fluorine atom in 3-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C11H8FNO2 |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c12-8-3-1-2-7(6-8)9-4-5-13-10(9)11(14)15/h1-6,13H,(H,14,15) |
InChI Key |
RONHHEYKZBSTEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(NC=C2)C(=O)O |
Origin of Product |
United States |
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